Bdy 650-X, SE
Overview
Description
Bdy 650-X, SE: is a fluorescent dye belonging to the boron-dipyrromethene family. It is widely used for labeling amines due to its high fluorescence quantum yield and high extinction coefficient. This compound is particularly valued for its far-red emission, making it ideal for applications in fluorescence microscopy and other imaging techniques.
Mechanism of Action
Target of Action
BDY 650-X, SE is a fluorescent far-red BDY (BODIPY® or boron-dipyrromethene) dye . Its primary targets are amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Mode of Action
This compound interacts with its targets (amines) through a reactive group known as NHS ester . This dye contains a seven-atom aminohexanoyl (“X”) spacer between the fluorophore and the NHS ester group, which reduces the potential for interactions between the fluorophore and the conjugated biomolecule . The interaction results in the labeling of amines, making them visible under specific light conditions .
Pharmacokinetics
It is known that the compound is soluble to 100 mm in dmso , which suggests it has good solubility.
Result of Action
The primary result of this compound’s action is the labeling of amines . This labeling makes amines visible under specific light conditions, which can be useful in various research and diagnostic applications. For instance, the hydrophobic nature of BDY 650-X makes it ideal for labeling lipids and cell membranes . It also exhibits narrow emission bandwidths and has a relatively long excited-state lifetime, making it ideal for fluorescence polarization assays and two-photon excitation (TPE) microscopy .
Action Environment
The action of this compound is relatively insensitive to pH change , suggesting that it can function effectively in a variety of biological environments.
Biochemical Analysis
Biochemical Properties
Bdy 650-X, SE interacts with amines, playing a significant role in biochemical reactions . This dye contains a seven-atom aminohexanoyl (“X”) spacer between the fluorophore and the NHS ester group, reducing the potential for interactions between the fluorophore and conjugated biomolecule .
Cellular Effects
The hydrophobic nature of this compound makes it ideal for labeling lipids and cell membranes . It exhibits narrow emission bandwidths and has a relatively long excited-state lifetime, making it ideal for fluorescence polarization assays and two-photon excitation (TPE) microscopy .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with amines . The seven-atom aminohexanoyl spacer between the fluorophore and the NHS ester group reduces the potential for interactions between the fluorophore and the conjugated biomolecule .
Temporal Effects in Laboratory Settings
It is known that this dye has a relatively long excited-state lifetime .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bdy 650-X, SE involves the reaction of boron-dipyrromethene with an amine-reactive group, typically an N-hydroxysuccinimide ester. The reaction is carried out under mild conditions to preserve the integrity of the fluorescent dye. The product is then purified using high-performance liquid chromatography to achieve a purity of over 90%.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The compound is stored at low temperatures to maintain its stability and fluorescence properties.
Chemical Reactions Analysis
Types of Reactions: Bdy 650-X, SE primarily undergoes substitution reactions due to the presence of the N-hydroxysuccinimide ester group. This allows it to react with primary amines to form stable amide bonds.
Common Reagents and Conditions:
Reagents: Primary amines, N-hydroxysuccinimide ester
Conditions: Mild temperatures, typically around room temperature, and neutral to slightly basic pH
Major Products: The major product of the reaction between this compound and primary amines is a fluorescently labeled amine, which can be used in various biological and chemical assays.
Scientific Research Applications
Chemistry: Bdy 650-X, SE is used in the development of fluorescent probes and sensors. Its high fluorescence quantum yield and stability make it ideal for detecting and quantifying various chemical species.
Biology: In biological research, this compound is used for labeling proteins, nucleic acids, and other biomolecules. Its far-red emission allows for minimal interference with other fluorescent labels, enabling multiplexing in imaging studies.
Medicine: this compound is used in diagnostic imaging and therapeutic monitoring. Its ability to label specific biomolecules makes it valuable in tracking disease progression and treatment efficacy.
Industry: In industrial applications, this compound is used in the development of biosensors and diagnostic kits. Its stability and high fluorescence make it suitable for use in various analytical devices.
Comparison with Similar Compounds
Cy5: Another far-red fluorescent dye, but with different spectral properties.
Alexa Fluor 647: Known for its high brightness and photostability.
Bodipy 630/650-X: Similar in structure but with slightly different emission properties.
Uniqueness: Bdy 650-X, SE is unique due to its seven-atom aminohexanoyl spacer, which reduces potential interactions between the fluorophore and the conjugated biomolecule. This feature enhances its performance in labeling lipids and cell membranes, making it particularly valuable in fluorescence polarization assays and two-photon excitation microscopy.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]acetyl]amino]hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32BF2N5O6/c35-34(36)39-24(11-12-25(39)21-26-13-16-29(40(26)34)28-5-4-20-37-28)10-7-23-8-14-27(15-9-23)46-22-30(42)38-19-3-1-2-6-33(45)47-41-31(43)17-18-32(41)44/h4-5,7-16,20-21,37H,1-3,6,17-19,22H2,(H,38,42)/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXXFTJLAKSQSR-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CN6)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CN6)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32BF2N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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